molecular formula C19H19NO5 B572123 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid CAS No. 1217768-32-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

Cat. No. B572123
CAS RN: 1217768-32-5
M. Wt: 341.363
InChI Key: FMHKZVWJLHODIG-LBPRGKRZSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Homologation

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, commonly protected as Fmoc, is extensively used in peptide synthesis. The Arndt-Eistert homologation method has been applied to Fmoc-protected α-amino acids to produce enantiomerically pure Fmoc-protected β-amino acids. This process allows for the direct homologation of commercially available Fmoc α-amino acids, achieving high yields and enantiomeric purity in just two steps (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis

The utility of Fmoc-protected β2-homoamino acids in solid-phase syntheses of β-peptides has been demonstrated through the preparation of Fmoc-β2hXaa-OH derivatives. A key step involves the diastereoselective amidomethylation of corresponding Ti-enolates, leading to yields of 60–70% with diastereoselectivities of over 90%. This method is suitable for large-scale preparations and has been thoroughly characterized, highlighting its importance in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembly and Material Science

Fmoc-modified aliphatic amino acids have been studied for their self-assembling properties, demonstrating the formation of complex structures such as flower-like and fibrous morphologies. These self-assembled structures, influenced by concentration and temperature, have potential applications in material science and nanotechnology. The controlled morphological changes observed in these structures open new avenues for the design of novel self-assembled architectures (Gour et al., 2021).

Photophysics and Bioimaging

The linear and nonlinear photophysics of water-soluble fluorene derivatives have been explored, particularly their applications in two-photon fluorescence microscopy (2PFM) for bioimaging. These studies reveal the potential of such compounds in integrin-targeted imaging, contributing to our understanding of cellular processes and the development of diagnostic tools (Morales et al., 2010).

Mechanism of Action

Target of Action

The primary target of (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, also known as Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid, is the peptide chain in the process of peptide synthesis . The compound plays a crucial role in the construction of a peptide chain on an insoluble solid support .

Mode of Action

The compound operates by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . It serves as a temporary protecting group for the α-amino group during the initial resin loading . After the peptide chain assembly, an excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . The compound is then removed, and the process continues with the addition of the next amino acid residue .

Biochemical Pathways

The compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS). It plays a key role in the self-assembly of FmocF to gel formation . The collective action of different non-covalent interactions plays a role in making FmocF hydrogel .

Pharmacokinetics

It’s known that the compound remains attached to the support throughout the synthesis, which minimizes physical losses . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The result of the compound’s action is the successful assembly of a peptide chain. The compound allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .

Action Environment

The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the pH and buffer ions in the self-assembly of FmocF to gel formation . The compound is also influenced by the conditions employed during peptide chain assembly .

Biochemical Analysis

Biochemical Properties

The Fmoc group plays a key role in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Cellular Effects

The cellular effects of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid are primarily related to its role in peptide synthesis. It influences cell function by enabling the efficient synthesis of peptides, including ones of significant size and complexity . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid involves the nucleophilic substitution of the –NH 2 group of the resin to the acyl carbon of the activated Fmoc-amino acid, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer from the aminium group of the resin linker . This results in the coupling of the Fmoc-amino acid to the resin .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid in laboratory settings are largely related to its role in peptide synthesis. Over time, the Fmoc group allows for very rapid and highly efficient synthesis of peptides

properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKZVWJLHODIG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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